Triethanolammonium Counter‑Ion Confers Superior Aqueous Solubility Over Mono‑Ethanolamine Phosphate Esters
Monoethanolamine derivatives of lauryl and stearyl phosphate esters show limited water solubility, whereas diethanolamine and triethanolamine derivatives—including the target compound—display markedly improved solubility [REFS‑1]. Although the published abstract does not report numerical solubility limits for the hexadecyl homolog, the class‑level trend is consistent across chain lengths and is a primary determinant of formulation homogeneity in aqueous systems [REFS‑1].
| Evidence Dimension | Aqueous solubility (qualitative trend) |
|---|---|
| Target Compound Data | Bis(tris(2‑hydroxyethyl)ammonium) hexadecyl phosphate – soluble/miscible in water (class‑level expectation based on triethanolamine salt series). |
| Comparator Or Baseline | Monoethanolamine lauryl or stearyl phosphate ester – lower water solubility. |
| Quantified Difference | Qualitative: Triethanolamine ≫ Monoethanolamine solubility (C12–C18 alkyl chain region). |
| Conditions | Phosphate esters neutralized with mono‑, di‑, and tri‑ethanolamines; studied in the context of surfactant characterization (aqueous solutions at ~25 °C). |
Why This Matters
Higher aqueous solubility directly impacts formulation flexibility, enabling the creation of clear, isotropic surfactant systems without co‑solvents, which is critical for cosmetic and pharmaceutical product development.
- [1] Surfactant Properties of Monoalkyl Ethanolamine Phosphate Esters (abstract). Authors not specified. Available via Acemap; states “Monoethanolamine derivatives of lauryl and stearyl esters of phosphoric acid exhibited lower water solubility compared to diethanolamine and triethanolamine derivatives.” View Source
